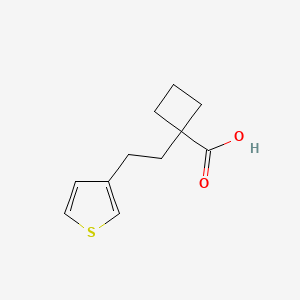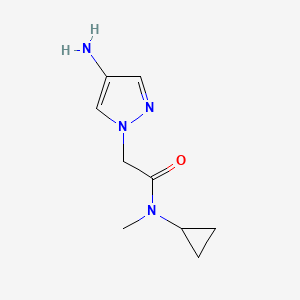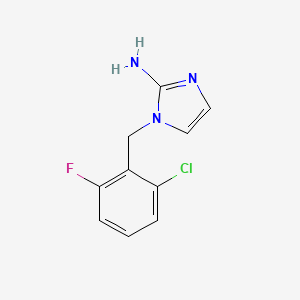
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzaldehyde
Uniqueness
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine is unique due to its specific substitution pattern on the benzyl group and the presence of the imidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
PQVMHRBBQHOHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CN=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
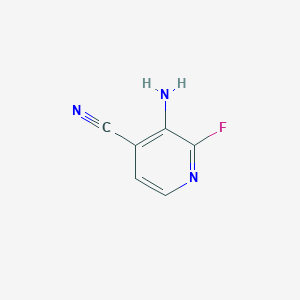
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

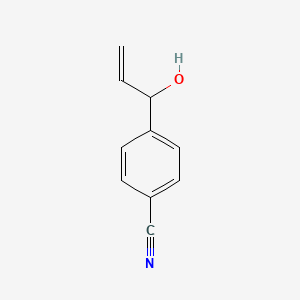
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)






